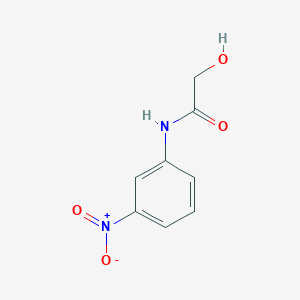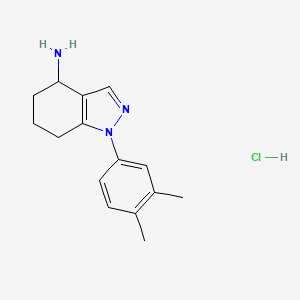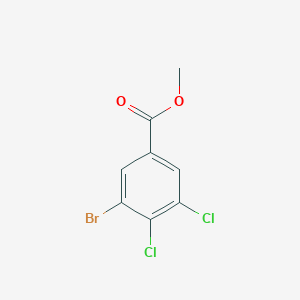
N'-Cyanopyrazine-2-carboximidamide
Overview
Description
“N’-Cyanopyrazine-2-carboximidamide” is a chemical compound with the molecular formula C6H5N5 . It has an average mass of 147.137 Da and a monoisotopic mass of 147.054489 Da . It is also known by other names such as “2-Pyrazinecarboximidamide, N-cyano-” and "(Z)-N’-cyanopyrazine-2-carboximidamide" .
Synthesis Analysis
The synthesis of “N’-Cyanopyrazine-2-carboximidamide” and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of “N’-Cyanopyrazine-2-carboximidamide” has been analyzed using various computational tools . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 88 Å2 and its molar refractivity is 40.6±0.5 cm^3 .
Physical And Chemical Properties Analysis
“N’-Cyanopyrazine-2-carboximidamide” has a density of 1.4±0.1 g/cm3, a boiling point of 326.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol and its flash point is 151.4±28.7 °C . The compound has an index of refraction of 1.675 and a molar volume of 108.2±7.0 cm^3 .
Scientific Research Applications
Medicinal Chemistry Applications
N'-Cyanopyrazine-2-carboximidamide derivatives, like other heterocyclic compounds, are key scaffolds in medicinal chemistry due to their diverse biological activities. For instance, the review of phenylpiperazine derivatives, which include structural motifs related to this compound, highlights their versatility in drug development, especially for central nervous system disorders. These derivatives are suggested for further exploration in various therapeutic fields beyond their current CNS applications, indicating potential underutilization and opportunities for diversification (Maia, Tesch, & Fraga, 2012).
Pharmacological Importance
The pharmacological relevance of 2-oxo-3-cyanopyridine derivatives, which share a core structure with this compound, is noted for their promising biological activities. These activities include roles as anticancer, antibacterial, antifungal, and HIV-1 inhibitors, among others. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis, underscoring the potential for future medicinal chemistry research involving this compound and its derivatives (Ghosh, Manna, Banik, Das, & Sarkar, 2015).
Environmental Applications
The compound's relevance extends to environmental studies, such as its role in bioremediation efforts. Atrazine, a structurally related compound, has seen advancements in bioremediation techniques, indicating a growing concern over the environmental impact of such chemicals. These findings suggest a potential area of research for this compound in assessing and mitigating environmental contamination, highlighting the compound's utility beyond pharmacological applications (Fan & Song, 2014).
Mechanism of Action
Target of Action
Pyrazine-2-N-cyanoamidine, also known as N’-Cyanopyrazine-2-carboximidamide or (Z)-N’-cyanopyrazine-2-carboximidamide, is a structural analogue of a popular drug, pyrazine-2-carboxamide . It’s worth noting that pyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s known that pyrazine derivatives, such as pyrazinamide, diffuse into active mycobacterium tuberculosis that express pyrazinamidase enzyme that converts the prodrug to the active form pyrazinoic acid . This active form then interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Biochemical Pathways
It’s known that pyrazine derivatives can control biofilm formation in vibrio cholerae, regulate the virulence of staphylococcus aureus, and are involved in the pathogenesis of enterohemorrhagic escherichia coli .
Pharmacokinetics
It’s known that pyrazine derivatives, such as pyrazinamide, are highly specific agents and are active only against mycobacterium tuberculosis .
Result of Action
It’s known that pyrazine derivatives, such as pyrazinamide, kill or stop the growth of certain bacteria that cause tuberculosis (tb) .
Action Environment
It’s known that pyrazine derivatives, such as pyrazinamide, are active only at a slightly acid ph .
Biochemical Analysis
Biochemical Properties
N’-Cyanopyrazine-2-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that N’-Cyanopyrazine-2-carboximidamide exhibits inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) . This interaction suggests that the compound may interfere with bacterial fatty acid synthesis, highlighting its potential as an antimicrobial agent.
Cellular Effects
N’-Cyanopyrazine-2-carboximidamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, its impact on gene expression may result in the modulation of cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N’-Cyanopyrazine-2-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) is a prime example of its enzyme inhibition capabilities . By binding to the active site of the enzyme, N’-Cyanopyrazine-2-carboximidamide prevents the enzyme from catalyzing its substrate, thereby disrupting the bacterial fatty acid synthesis pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-Cyanopyrazine-2-carboximidamide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that N’-Cyanopyrazine-2-carboximidamide remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Its degradation products may also exhibit biological activity, contributing to the overall temporal effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N’-Cyanopyrazine-2-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N’-Cyanopyrazine-2-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) indicates its role in disrupting bacterial fatty acid synthesis . Additionally, the compound’s interactions with other metabolic enzymes may lead to changes in metabolic flux and alterations in metabolite levels, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of N’-Cyanopyrazine-2-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of N’-Cyanopyrazine-2-carboximidamide is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
N’-Cyanopyrazine-2-carboximidamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is essential for understanding the compound’s mode of action and its potential impact on cellular processes.
properties
IUPAC Name |
N'-cyanopyrazine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEMVBNZQLEUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679714 | |
| Record name | N'-Cyanopyrazine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053656-81-7 | |
| Record name | N'-Cyanopyrazine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)









![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)
![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)